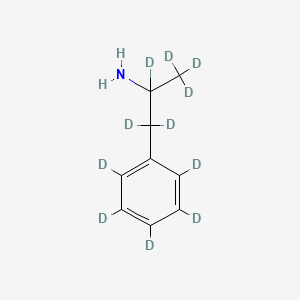![molecular formula C32H48O9 B11936397 [(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)
[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleandrin is a highly lipid-soluble cardiac glycoside isolated from the plant Nerium oleander, which belongs to the Apocynaceae family . This compound is known for its potent pharmacological properties and significant toxicity. Oleandrin has been traditionally used in herbal medicine for treating various ailments, including congestive heart failure . its narrow therapeutic window and severe toxicities, particularly cardiotoxicity, have limited its clinical application .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleandrin can be extracted from the leaves and other parts of the Nerium oleander plant. The extraction process typically involves the use of solvents such as methanol, ethanol, and chloroform . High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used for the isolation and purification of oleandrin .
Industrial Production Methods: Industrial production of oleandrin involves cultivating Nerium oleander plants and extracting the compound using solvent extraction methods. The extracted oleandrin is then purified using chromatographic techniques to obtain a high-purity product suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Oleandrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Oleandrin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of oleandrin with altered pharmacological properties. These derivatives are often studied for their potential therapeutic applications and reduced toxicity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Oleandrin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac contractility and induces apoptosis in cancer cells . Additionally, oleandrin modulates various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mammalian target of rapamycin (mTOR) pathway, contributing to its anticancer and anti-inflammatory effects .
Comparación Con Compuestos Similares
Digoxin: A cardiac glycoside used to treat heart failure and atrial fibrillation.
Digitoxin: Another cardiac glycoside with similar therapeutic uses as digoxin but with a longer half-life.
Oleandrigenin: A deglycosylated metabolite of oleandrin with similar pharmacological properties.
Oleandrin’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C32H48O9 |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20?,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1 |
Clave InChI |
JLPDBLFIVFSOCC-KYYHTQDCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H]([C@H](C[C@@]5([C@@H]4CCC3C2)O)OC(=O)C)C6=CC(=O)OC6)C)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11936357.png)
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)






![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)

